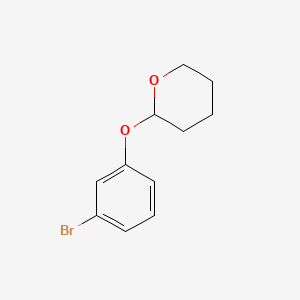

![molecular formula C12H13N3O B1276138 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol CAS No. 298217-37-5](/img/structure/B1276138.png)

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

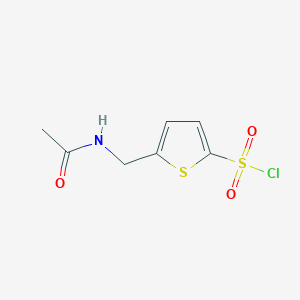

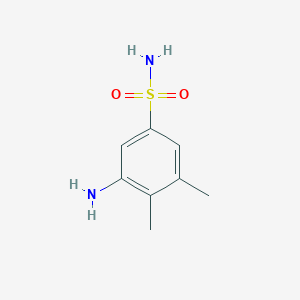

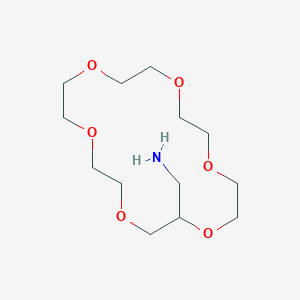

2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Combinatorial Synthesis in Cancer Research : A study by Patravale et al. (2014) describes the combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, which include the structure similar to 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol. These derivatives were evaluated for their anti-cancer properties, particularly against human breast and colon cancer cell lines (Patravale et al., 2014).

Development of β‐(5‐Pyrimidinyl)ethanolamines : Research by Schwan et al. (1976) involved the synthesis of compounds like this compound. Although their pharmacological testing indicated no significant antihypertensive or beta-adrenergic blocking activities, the study contributes to the broader understanding of the chemical properties and synthesis methods of such compounds (Schwan et al., 1976).

Synthesis and Molecular Docking Studies : Kumar and Thangamani (2017) conducted synthesis and molecular docking studies on novel derivatives of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol. Their work demonstrates how these compounds fit into the active site of HDAC2, an anti-cancer protein, highlighting their potential in anti-cancer drug development (Kumar & Thangamani, 2017).

Chemical Synthesis for Novel Derivatives : A study by Elnagdi et al. (1975) involved the synthesis of various pyrimidine derivatives, including those related to this compound, which adds to the understanding of the chemical behavior and potential applications of such compounds (Elnagdi et al., 1975).

Anti-Inflammatory and Antimicrobial Properties : Aggarwal et al. (2014) synthesized a series of pyrimidine derivatives and evaluated them for anti-inflammatory and antimicrobial properties. This research highlights the potential therapeutic applications of compounds structurally related to this compound in treating inflammation and microbial infections (Aggarwal et al., 2014).

Synthesis of Stereoselective Compounds : Research by Kaczyński et al. (2016) focused on the stereoselective synthesis of compounds like this compound, which is crucial for developing specific pharmacological agents with desired stereochemical properties (Kaczyński et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol, also known as PPE, are protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

Mode of Action

PPE interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular signaling processes they control .

Biochemical Pathways

The inhibition of protein kinases by PPE affects various biochemical pathways. These pathways are involved in cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to changes in cell behavior, potentially leading to the death of cancer cells .

Pharmacokinetics

The compound’s molecular weight of 2152547 suggests that it may have good bioavailability.

Result of Action

The result of PPE’s action is the inhibition of protein kinases, leading to disruption of cellular signaling processes . This can lead to changes in cell behavior, including reduced cell growth and migration, which can be beneficial in the treatment of diseases like cancer .

Properties

IUPAC Name |

2-[(5-phenylpyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-7-6-13-12-14-8-11(9-15-12)10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAGPXAQHGUWAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409000 |

Source

|

| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298217-37-5 |

Source

|

| Record name | 2-[(5-PHENYL-2-PYRIMIDINYL)AMINO]ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.